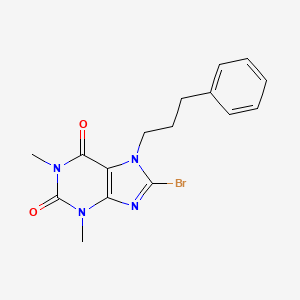

8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

This compound is a brominated purine derivative characterized by:

- 1,3-Dimethyl groups: Increase lipophilicity and metabolic stability.

- 7-(3-Phenylpropyl) chain: A bulky hydrophobic substituent that likely improves receptor binding affinity through van der Waals interactions .

- 2,3,6,7-Tetrahydro-1H-purine core: Introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to fully aromatic purines (e.g., caffeine) .

Properties

Molecular Formula |

C16H17BrN4O2 |

|---|---|

Molecular Weight |

377.24 g/mol |

IUPAC Name |

8-bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |

InChI |

InChI=1S/C16H17BrN4O2/c1-19-13-12(14(22)20(2)16(19)23)21(15(17)18-13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |

InChI Key |

SCQNNOQXJWPOTO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the bromination of a precursor purine compound. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature and time conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in its binding affinity and activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations at Key Positions

The table below highlights critical differences in substituents and their implications:

*Estimated based on molecular formula C₁₇H₂₀BrN₅O₂ (CAS 927065-20-1, ).

Biological Activity

8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Its unique structure includes a bromine atom at the 8th position and a 3-phenylpropyl group at the 7th position. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and cellular signaling.

- Molecular Formula : C16H17BrN4O2

- Molecular Weight : 377.24 g/mol

- CAS Number : 255731-01-2

The biological activity of this compound is primarily linked to its interaction with adenosine receptors, particularly the A3 receptor. Research indicates that it may modulate hypoxia-inducible factor 1 (HIF-1) expression in tumor cells, which is crucial for cancer progression and angiogenesis. The compound acts as an antagonist to adenosine receptors, potentially enhancing the efficacy of anti-tumor agents by rendering cancer cells more susceptible to hypoxic conditions .

Anticancer Properties

Several studies have explored the anticancer potential of 8-bromo derivatives. The compound has shown promise in:

- Inhibiting tumor growth : It has been found to inhibit the proliferation of various cancer cell lines by inducing apoptosis.

- Modulating HIF-1 activity : By blocking A3 receptors, it reduces HIF-1 levels, which can be beneficial in treating cancers associated with hypoxia .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases.

Study 1: In Vitro Effects on Cancer Cells

A study conducted on A375 melanoma cells demonstrated that treatment with 8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione resulted in:

- A significant decrease in cell viability.

- Induction of apoptosis as confirmed by caspase activation assays.

Study 2: Impact on HIF-1 Expression

In another investigation focusing on hypoxic conditions:

- The compound effectively reduced HIF-1α levels in a dose-dependent manner.

- This reduction correlated with decreased expression of HIF-target genes involved in angiogenesis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 8-Bromo-1,3-dimethylxanthine | Structure | Adenosine receptor antagonist; potential anti-cancer effects |

| Cl-IB-MECA | Structure | Selective A3 receptor agonist; enhances HIF regulation |

| 8-Bromo-Adenosine | Structure | Modulates cellular signaling pathways; anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.